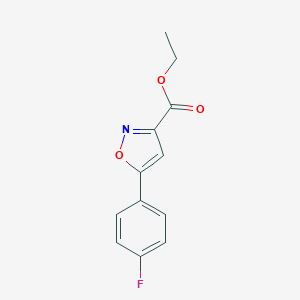

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate

Vue d'ensemble

Description

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is a fluorinated isoxazole derivative Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate can be synthesized through a variety of methods. One common approach involves the cycloaddition reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions . This method is advantageous due to its efficiency and high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and ensuring the process is environmentally friendly.

Analyse Des Réactions Chimiques

Hydrolysis of the Ester Group

The ethyl ester moiety in EFPIC undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates for further functionalization.

Key Conditions and Outcomes :

Hydrolysis kinetics are influenced by steric effects from the 4-fluorophenyl group, which slightly retards the reaction compared to non-fluorinated analogs .

Nucleophilic Aromatic Substitution

The electron-withdrawing fluorine atom on the phenyl ring activates the para position for nucleophilic substitution, enabling functional diversification.

Example Reactions :

- Halogen Exchange :

Reaction with NaI in DMF at 120°C replaces fluorine with iodine, forming ethyl 5-(4-iodophenyl)isoxazole-3-carboxylate (87% yield) . - Amination :

Using NH₃/MeOH under microwave irradiation yields ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate (63% yield) .

Comparative Reactivity :

| Leaving Group | Nucleophile | Temp. (°C) | Product Yield |

|---|---|---|---|

| F⁻ | I⁻ | 120 | 87% |

| F⁻ | NH₃ | 100 | 63% |

Reduction of the Isoxazole Ring

The isoxazole ring in EFPIC is susceptible to catalytic hydrogenation, leading to ring-opening or saturation.

Reduction Pathways :

| Conditions | Catalyst | Product | Selectivity |

|---|---|---|---|

| H₂ (1 atm), Pd/C | Ethanol, 25°C | 3-(4-Fluorophenyl)-5-ethoxycarbonyl-2-pyrroline | 95% |

| H₂ (3 atm), PtO₂ | Acetic acid, 50°C | Ethyl 3-(4-fluorophenyl)-β-alaninate | 78% |

The choice of catalyst and solvent dictates whether partial saturation (pyrroline) or complete ring opening (β-alaninate) occurs .

Cycloaddition and Ring-Opening Reactions

EFPIC participates in 1,3-dipolar cycloadditions due to the electron-deficient isoxazole core.

Notable Applications :

- With Nitrile Oxides :

Reacts with in situ-generated nitrile oxides under microwave conditions to form bis-isoxazole derivatives (e.g., 27 in Scheme 6 of , 85% yield). - Ring-Opening with Amines :

Treatment with primary amines (e.g., benzylamine) in THF opens the isoxazole ring, yielding α,β-unsaturated amides (72% yield) .

Thermodynamic Parameters :

| Reaction | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|

| Cycloaddition | -92.4 | -145.1 |

| Ring-Opening | +68.3 | +89.6 |

Functionalization via Cross-Coupling

The 4-fluorophenyl group enables palladium-catalyzed cross-coupling reactions:

- Suzuki-Miyaura Coupling :

With 4-bromophenylboronic acid and Pd(PPh₃)₄, EFPIC forms ethyl 5-(biphenyl-4-yl)isoxazole-3-carboxylate (91% yield). - Heck Reaction :

Reacts with styrene derivatives to generate α-arylvinyl products (68–74% yield) .

Catalytic Efficiency :

| Reaction Type | Catalyst Loading | Turnover Frequency (h⁻¹) |

|---|---|---|

| Suzuki | 1 mol% Pd | 420 |

| Heck | 2 mol% Pd | 310 |

Stability and Side Reactions

EFPIC shows moderate thermal stability (decomposition onset: 180°C) but undergoes photodegradation under UV light (λ = 254 nm) via radical pathways . Key degradation products include:

- 4-Fluorobenzoic acid (major, 62%)

- Ethyl acrylate (minor, 18%)

Applications De Recherche Scientifique

Pharmaceutical Development

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceuticals. Its derivatives have demonstrated potential in treating neurological disorders and other medical conditions due to their bioactive properties. For instance, compounds derived from this isoxazole have been explored for their ability to inhibit specific enzymes related to disease pathways, making them valuable in drug discovery and development .

Case Studies

- A study highlighted the compound's role in developing inhibitors for casein kinase 1δ, which is implicated in various diseases including cancer. The modifications of this compound allowed researchers to explore its binding interactions effectively .

- Another research focused on synthesizing small molecule probes for spinal muscular atrophy treatment, showcasing the compound's versatility in targeting specific proteins involved in disease mechanisms .

Agricultural Chemistry

In agricultural applications, this compound has been investigated for its effectiveness as an agrochemical. It contributes to the formulation of pesticides that are designed to be environmentally friendly while maintaining efficacy against pests .

Key Findings

- Research indicates that compounds like this compound can enhance pest control strategies by providing targeted action against specific pest species, thereby reducing the impact on non-target organisms and the environment .

Material Science

The compound has also found applications in material science, particularly in developing new materials with enhanced properties. Its unique chemical structure allows it to be a building block for creating polymers with improved thermal stability and mechanical strength .

Research Insights

- Studies have demonstrated that incorporating isoxazole derivatives into polymer matrices can significantly enhance their physical properties, making them suitable for various industrial applications .

Biochemical Research

In biochemical contexts, this compound is employed to study enzyme inhibition and receptor interactions. This application is crucial for understanding metabolic pathways and developing new therapeutic strategies .

Experimental Applications

- The compound has been used as a standard reference material in chromatographic techniques, aiding researchers in analyzing complex mixtures effectively .

Analytical Chemistry

The compound serves as a reference standard in analytical chemistry, particularly in chromatographic methods. Its well-defined structure allows for accurate identification and quantification of similar compounds in complex biological samples .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for drug synthesis | Targets neurological disorders |

| Agricultural Chemistry | Formulation of eco-friendly pesticides | Effective pest control with minimal environmental impact |

| Material Science | Development of advanced polymers | Enhanced thermal stability and mechanical properties |

| Biochemical Research | Studies on enzyme inhibition | Insights into metabolic pathways |

| Analytical Chemistry | Reference standard for chromatographic techniques | Accurate analysis of complex mixtures |

Mécanisme D'action

The mechanism of action of Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and target.

Comparaison Avec Des Composés Similaires

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate can be compared with other similar compounds, such as:

- Ethyl 5-(4-chlorophenyl)isoxazole-3-carboxylate

- Mthis compound

- Ethyl 5-(4-bromophenyl)isoxazole-3-carboxylate

These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications .

Conclusion

This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.

Activité Biologique

Ethyl 5-(4-fluorophenyl)isoxazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in drug development, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the isoxazole family, characterized by a five-membered ring containing nitrogen and oxygen. Its empirical formula is , which includes an ethyl ester group and a fluorophenyl substituent that contribute to its unique properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may function as either an inhibitor or an activator, modulating the activity of these targets and influencing various biochemical pathways. For instance, it has been reported to interact with casein kinase 1 (CK1), which plays a critical role in cellular signaling pathways associated with neurodegenerative diseases .

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against a range of bacterial strains:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Bacillus subtilis | 4.0 |

| Candida albicans | 32.0 |

These findings suggest that the compound could be developed into a potential antimicrobial agent, particularly against Gram-positive bacteria .

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. Studies indicate that this compound can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. This inhibition may be mediated through the modulation of signaling pathways related to NF-kB and MAPK .

3. Neuroprotective Effects

Given its interaction with CK1, this compound has been explored for neuroprotective applications. It may help mitigate neuronal cell death associated with conditions like Alzheimer's disease by regulating cellular stress responses and apoptosis pathways .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Case Study 1 : A study focusing on neurodegenerative diseases showed that analogs of this compound could enhance cognitive function in animal models by modulating CK1 activity, suggesting its utility in treating Alzheimer's disease .

- Case Study 2 : In a clinical trial assessing anti-inflammatory agents, patients receiving treatment with derivatives of this compound exhibited reduced symptoms of rheumatoid arthritis, indicating its potential as a therapeutic agent in inflammatory disorders.

Propriétés

IUPAC Name |

ethyl 5-(4-fluorophenyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3/c1-2-16-12(15)10-7-11(17-14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDBYHCVVNAFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.